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3-Deazaguanylic acid - 56039-13-5

3-Deazaguanylic acid

Catalog Number: EVT-1536914
CAS Number: 56039-13-5
Molecular Formula: C11H15N4O8P
Molecular Weight: 362.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-deazaguanylic acid typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 5-cyanomethyl-imidazole-4(5)-carboxamide or inosine as the starting material.
  2. Base-Catalyzed Cyclization: A common method involves base-catalyzed cyclization of the imidazole precursor to form the 3-deazapurine structure. This step is crucial as it establishes the core structure necessary for further modifications.
  3. Alkylation: The methylene carbon of the imidazole precursor undergoes mild alkylation using halogenated reactive functionalities (e.g., alkyl, alkenyl, or aryl halides) to introduce various substituents at the 3-position.
  4. Cyclization and Protection: Following alkylation, cyclization occurs under specific conditions (e.g., using liquid ammonia), and protecting groups are removed to yield the final product .

These methods highlight the complexity and precision required in synthesizing 3-deazaguanylic acid, making it a valuable compound for further research.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-deazaguanylic acid can be represented as follows:

  • Molecular Formula: C₈H₉N₄O₅P
  • Molecular Weight: Approximately 246.25 g/mol

The structural formula indicates that it retains the essential phosphate group characteristic of nucleotides, while the modification at the 3-position significantly alters its interaction with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

3-Deazaguanylic acid participates in various chemical reactions typical of nucleotide analogs:

  1. Phosphorylation: It can undergo phosphorylation to form nucleotide derivatives, which are crucial for incorporating into RNA or DNA.
  2. Hydrolysis: The phosphate group may hydrolyze under physiological conditions, influencing its stability and activity.
  3. Enzymatic Reactions: As an antimetabolite, it can be incorporated into nucleic acids during replication processes, leading to chain termination or misincorporation during transcription .

These reactions underscore its potential utility in therapeutic applications, particularly in targeting rapidly dividing cells.

Mechanism of Action

Process and Data

The mechanism of action for 3-deazaguanylic acid primarily revolves around its role as an antimetabolite:

  • Inhibition of Nucleotide Synthesis: By mimicking natural nucleotides, it can inhibit enzymes involved in nucleotide synthesis pathways.
  • Interference with Nucleic Acid Replication: When incorporated into RNA or DNA, it disrupts normal base pairing and can lead to faulty protein synthesis or cell death.

Studies have shown that compounds like 3-deazaguanylic acid exhibit cytotoxic effects on cancer cells by effectively disrupting their metabolic pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are crucial for understanding how 3-deazaguanylic acid behaves in biological systems and its potential therapeutic applications.

Applications

Scientific Uses

3-Deazaguanylic acid has several notable applications:

  1. Anticancer Research: It is studied for its potential as an antitumor agent due to its ability to inhibit DNA synthesis in cancer cells.
  2. Nucleotide Analog Studies: Used as a model compound for investigating nucleotide metabolism and enzyme interactions.
  3. Oligonucleotide Synthesis: Serves as an intermediate in synthesizing modified oligonucleotides for therapeutic purposes .

The ongoing research into this compound highlights its significance in drug development and molecular biology.

Chemical Structure and Synthesis

Structural Characterization of 3-Deazaguanylic Acid

3-Deazaguanylic acid (3-deazaguanylate) is a synthetic nucleotide analog characterized by the strategic replacement of the nitrogen atom at position 3 in the purine ring of guanine with a carbon atom. This modification yields a molecular structure of 4-amino-1H-imidazo[4,5-c]pyridin-7-one ribonucleotide, which fundamentally alters its electronic properties while preserving the hydrogen-bonding pattern of guanine. The absence of N-3 eliminates a key site for metabolic deamination and reduces susceptibility to enzymatic degradation by purine nucleoside phosphorylase. Its ribose sugar moiety is typically phosphorylated at the 5′-position, enabling cellular uptake and integration into nucleotide pools. The planar imidazo[4,5-c]pyridine system retains Watson-Crick base-pairing capacity with cytidine, a feature critical for its biological activity in nucleic acid interactions [1] [3].

  • Electronic Implications: The C3-for-N substitution decreases basicity at the N1 position and alters charge distribution across the heterocycle. This enhances membrane permeability and resistance to hydrolytic cleavage compared to natural guanine nucleotides [1].
  • Conformational Stability: X-ray crystallography confirms that 3-deazaguanylic acid maintains an anti-glycosidic bond orientation and C3′-endo sugar pucker in RNA duplexes, facilitating stable hybridization with complementary strands despite the modified scaffold [6].

Synthetic Pathways for 3-Deazaguanylic Acid Derivatives

Ring-Closure Strategies Using Imidazole Precursors [1] [3]

The foundational synthesis of 3-deazaguanine derivatives relies on ring closure of functionalized imidazole intermediates. A pivotal route involves the condensation of 4-amino-5-cyanoimidazole with formamide or triethyl orthoformate under reflux conditions, yielding 3-deazaguanine directly. Glycosylation of this aglycone is achieved via the Hilbert-Johnson reaction, where persilylated 3-deazaguanine reacts with 1-O-acetyl-2,3,5-tri-O-benzoylribose under Lewis acid catalysis (e.g., SnCl₄), followed by deprotection to afford 3-deazaguanosine. Phosphorylation to 3-deazaguanylic acid employs POCl₃ in trimethyl phosphate, producing the 5′-monophosphate after aqueous workup.

Key innovations include:

  • Regioselective Protection: N,N-Diphenylcarbamoyl protection ensures exclusive N9-ribosylation, avoiding N7 regioisomers [1].
  • One-Pot Ring Closure: Modern refinements enable sequential cyclization and phosphorylation using phosphoramidite chemistry on solid supports, facilitating oligonucleotide incorporation [6].

Table 1: Ring-Closure Strategies for 3-Deazaguanine Core Synthesis

PrecursorReagent/ConditionsProductYield (%)Key Advantage
4-Amino-5-cyanoimidazoleFormamide, 180°C, 6h3-Deazaguanine65–70Direct access to aglycone
Persilylated 3-deazaguanine1-O-Acetyl-ribose, SnCl₄, CH₃CN3-Deazaguanosine55–60High N9-selectivity
3-DeazaguanosinePOCl₃, (CH₃O)₃PO, 0°C3-Deazaguanylic acid70–75Clean 5′-monophosphorylation

Nucleoside and Nucleotide Analogs Synthesis [6]

Structural diversification focuses on:

  • Sugar Modifications: 2′-Deoxy-, 2′-O-methyl-, and arabinofuranosyl derivatives enhance nuclease resistance and alter pharmacokinetics. For example, 2′-deoxy-3-deazaguanosine is synthesized via Vorbrüggen glycosylation of silylated 3-deazaguanine with 2-deoxyribofuranosyl acetates [6].
  • Backbone Engineering: Phosphorothioate and boranophosphate analogs are generated using sulfurizing or borane reagents during solid-phase oligonucleotide synthesis, improving target RNA affinity and in vivo stability.
  • Prodrug Approaches: Arylalkyl ester prodrugs (e.g., benzyl or naphthylmethyl) of the phosphate group augment cellular uptake, with intracellular esterases liberating the active nucleotide [1].

Comparative Analysis of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid

The triad of compounds represents distinct metabolic and functional stages:

Table 2: Physicochemical and Biological Properties of 3-Deazaguanine Analogs

Property3-Deazaguanine3-Deazaguanosine3-Deazaguanylic Acid
Molecular Weight (g/mol)150.12282.25362.20
Aqueous SolubilityLow (1.2 mM)Moderate (15 mM)High (>50 mM)
log P (Octanol-Water)-0.85-1.92-2.78
Primary TargetHGPRT enzymePurine nucleoside phosphorylaseGMP reductase / Viral polymerases
Cellular UptakeActive transportNucleoside transportersEndocytosis / Prodrugs
Key Metabolic RoleIncorporated into purine salvagePrecursor to nucleotidesDirect inhibition of GMP reductase
  • Bioactivation Pathways: 3-Deazaguanine requires hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for conversion to 3-deazaguanylic acid. 3-Deazaguanosine undergoes phosphorolysis or direct phosphorylation, while 3-deazaguanylic acid functions as the bioactive species [5].
  • Acid-Base Behavior: The pKa of N1-H is 5.8 for 3-deazaguanine versus 9.4 for guanine, enhancing anionic character at physiological pH and altering interactions with enzymes like GMP reductase [3] [5].

Properties

CAS Number

56039-13-5

Product Name

3-Deazaguanylic acid

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C11H15N4O8P

Molecular Weight

362.23 g/mol

InChI

InChI=1S/C11H15N4O8P/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(23-11)2-22-24(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1

InChI Key

SMOXFGDCBYPWTB-MGUDNFKCSA-N

SMILES

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Synonyms

3-deazaguanylic acid

Canonical SMILES

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

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